molecular formula C16H24N2O2 B594132 Norsufentanil-d3 CAS No. 1204688-16-3

Norsufentanil-d3

Cat. No.: B594132
CAS No.: 1204688-16-3
M. Wt: 279.39 g/mol
InChI Key: ULOZGJWEIWAWML-BMSJAHLVSA-N
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Description

Norsufentanil-d3 is a deuterated analog of norsufentanil, a metabolite of the potent synthetic opioid analgesic sufentanil. This compound contains three deuterium atoms, which are isotopes of hydrogen, making it useful as an internal standard in mass spectrometry for the quantification of norsufentanil . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analytical procedures.

Scientific Research Applications

Norsufentanil-d3 is primarily used in scientific research as an internal standard for the quantification of norsufentanil in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial in forensic toxicology and pharmacokinetic studies to accurately measure the levels of norsufentanil in various matrices .

Additionally, this compound is used in the development of novel analgesic compounds. Researchers synthesize analogs of norsufentanil to study their pharmacological properties and potential therapeutic applications. The deuterium labeling helps in tracking the metabolic pathways and understanding the pharmacokinetics of these analogs .

Mechanism of Action

Target of Action

Norsufentanil-d3, a deuterium-labeled derivative of Norsufentanil , primarily targets the μ-opioid receptor . This receptor plays a crucial role in mediating the analgesic effects of opioids. This compound is selective for the μ-opioid receptor, showing a higher affinity for this receptor compared to the δ-receptor .

Mode of Action

This compound, like other members of its class, produces its effects by binding to the μ-opioid receptor . Once receptor binding occurs, it exerts its effects by opening K+ channels and inhibiting Ca++ channels . This action results in hyperpolarization of the cell membrane, reducing neuronal excitability and ultimately leading to analgesia .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis , hydroxylation (and further oxidation steps), N- and O-dealkylation , and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

This compound, being a molecule with a pKa that allows it to be highly ionized, has the characteristic to cross the blood-brain barrier freely . This property significantly influences its bioavailability and contributes to its rapid onset of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of analgesia. By binding to the μ-opioid receptor and modulating ion channel activity, it decreases neuronal excitability, which can lead to pain relief .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects. Additionally, individual factors such as age, health status, and genetic makeup can also impact the drug’s action .

Future Directions

Norsufentanil-d3 is primarily used as an internal standard for the quantification of norsufentanil . Future research may focus on its potential applications in other areas, but specific future directions are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norsufentanil-d3 involves the incorporation of deuterium atoms into the norsufentanil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the methoxy group in the piperidine ring of norsufentanil .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis services provided by specialized chemical companies. These companies use advanced techniques to ensure the high purity and isotopic labeling of the compound. The production process is carried out under controlled conditions to maintain the integrity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Norsufentanil-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced analogs of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry. This makes this compound an invaluable tool in forensic and pharmacokinetic studies .

Properties

IUPAC Name

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZGJWEIWAWML-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901038275
Record name Norsufentanil-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204688-16-3
Record name Norsufentanil-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 52 parts of N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide and 200 parts of acetic acid is hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water, cooled and alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated, yielding N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide as an oily residue.
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